2-Amino-6-ethoxy-4-methylamino-1,3,5-triazine

Vue d'ensemble

Description

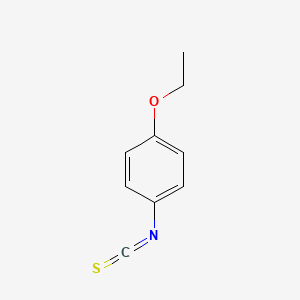

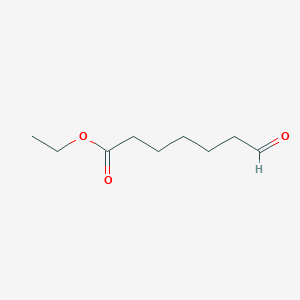

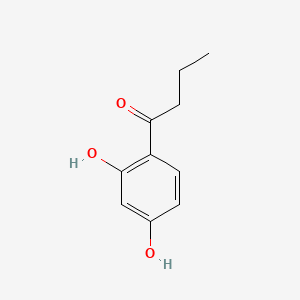

2-Amino-6-ethoxy-4-methylamino-1,3,5-triazine, also referred to as 2-amino-4-methylamino-6-ethoxytriazine, is a compound with the empirical formula C6H11N5O . It appears as a yellow to beige crystalline powder .

Synthesis Analysis

This compound can be synthesized by reacting 2-methoxycarbonimidoyl-3-imino-5-ethoxy-Δ4-1,2,4-thiadiazoline with methylamine .Molecular Structure Analysis

The molecular weight of 2-Amino-6-ethoxy-4-methylamino-1,3,5-triazine is 169.18 . The SMILES string representation of the molecule is CCOc1nc(N)nc(NC)n1 .Physical And Chemical Properties Analysis

The melting point of 2-Amino-6-ethoxy-4-methylamino-1,3,5-triazine is 171-174 °C (lit.) . The predicted boiling point is 365.9±25.0 °C, and the predicted density is 1.288±0.06 g/cm3 . The predicted pKa value is 4.77±0.10 .Applications De Recherche Scientifique

Antitumor Activity

2-Amino-6-ethoxy-4-methylamino-1,3,5-triazine and its analogues have been studied for their potential in inhibiting tumor growth. A study synthesized analogues with electron-withdrawing substituents replacing methyl groups, showing cytotoxicities toward rodent and human ovarian tumor cell lines. The cyanomethyl analogue demonstrated the most favorable profile in terms of toxicity and water solubility, suggesting potential applications in cancer therapy (Jarman et al., 1993).

Chiral Discrimination

In the field of chiral discrimination, triazines like 2-Amino-6-ethoxy-4-methylamino-1,3,5-triazine have shown promise. A study on 1,3,5-triazine multiselector systems revealed improved versatility of such compounds as chiral solvating agents for NMR spectroscopy, indicating their potential in analytical chemistry for the determination of enantiomeric compositions (Uccello-Barretta et al., 1997).

Enzyme Inhibition

In the search for enzyme inhibitors, new 2,4,6-trisubstituted 1,3,5-triazines have been synthesized and evaluated. These compounds, with various substituents, were tested against the bacterial peptidoglycan biosynthesis enzyme MurF. Notably, one compound showed significant inhibitory activity against MurF from Escherichia coli, indicating potential applications in antimicrobial research (Sosič et al., 2010).

Serotonin Receptor Affinity

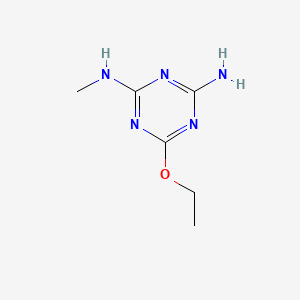

The role of linkers in ligands for the serotonin 5-HT6 receptor was explored through the synthesis of 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines. This study is crucial for understanding how modifications in molecular structure can affect receptor affinity, potentially guiding the development of new drugs targeting the human serotonin system (Łażewska et al., 2019).

Plant Physiology

In plant physiology, s-triazines like 2-Amino-6-ethoxy-4-methylamino-1,3,5-triazine have been studied for their influence on enzymes involved in carbohydrate and nitrogen metabolism in plants. For instance, foliar applications of similar s-triazines led to increases in activities of enzymes like starch phosphorylase and glutamate dehydrogenase in pea and sweet corn, suggesting a role in plant growth and metabolism (Wu et al., 1971).

Wastewater Analysis

The analysis of wastewater from the synthesis of related triazines has been a subject of environmental research. This includes identifying and characterizing alkylated triazines in wastewater, which is important for understanding and mitigating the environmental impact of triazine production (Cook et al., 1983).

Solid-Phase Synthesis

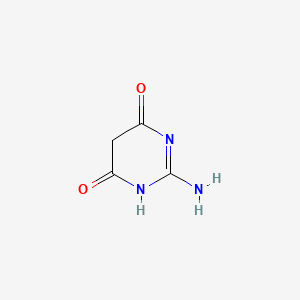

The solid-phase synthesis of triazine derivatives has been explored, offering a novel method for creating complex organic compounds. For example, a traceless approach for synthesizing 6-amino-1,3,5-triazine-2,4-diones on a solid phase was described, indicating potential applications in the rapid and efficient synthesis of triazine-based compounds (Yu et al., 2004).

Safety And Hazards

The compound has a GHS07 safety classification and carries the signal word “Warning”. The hazard statement is H302, indicating that it may be harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

6-ethoxy-2-N-methyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5O/c1-3-12-6-10-4(7)9-5(8-2)11-6/h3H2,1-2H3,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMSJLNVJJUYEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=N1)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351229 | |

| Record name | 6-Ethoxy-N~2~-methyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-ethoxy-4-methylamino-1,3,5-triazine | |

CAS RN |

62096-63-3 | |

| Record name | 6-Ethoxy-N2-methyl-1,3,5-triazine-2,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62096-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-ethoxy-N2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062096633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-ethoxy-N2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Ethoxy-N~2~-methyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-ethoxy-4-methylamino-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-4-ethoxy-6-(methylamino)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophene-3-acetonitrile](/img/structure/B1585061.png)